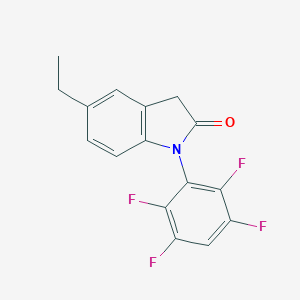

5-Ethyl-1,3-dihydro-1-(2,3,5,6-tetrafluorophenyl)-2H-indol-2-one

Description

Properties

IUPAC Name |

5-ethyl-1-(2,3,5,6-tetrafluorophenyl)-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F4NO/c1-2-8-3-4-12-9(5-8)6-13(22)21(12)16-14(19)10(17)7-11(18)15(16)20/h3-5,7H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTYHNMGAJRMOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C(=O)C2)C3=C(C(=CC(=C3F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,3-dihydro-1-(2,3,5,6-tetrafluorophenyl)-2H-indol-2-one typically involves the reaction of 2,3,5,6-tetrafluoroaniline with 5-ethyloxindole under specific conditions. One common method includes:

Starting Materials: 2,3,5,6-tetrafluoroaniline and 5-ethyloxindole.

Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and a base like potassium carbonate (K2CO3).

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) is often used.

Temperature: The reaction is typically conducted at elevated temperatures, around 100-120°C, to facilitate the coupling process.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:

Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

Purification Techniques: Methods such as recrystallization or chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,3-dihydro-1-(2,3,5,6-tetrafluorophenyl)-2H-indol-2-one can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The oxindole core can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction can modify the oxindole core.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has been investigated for its antibacterial properties. In studies, it has shown efficacy against various bacterial strains such as Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were reported to be less than 0.1 µg/ml for several organisms, indicating strong antibacterial potential .

Pharmacological Research

Research indicates that derivatives of this compound may serve as useful intermediates in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance biological activity or reduce toxicity. For example, modifications to the indole framework have been explored to optimize its pharmacokinetic properties .

Material Science

Polymer Additives

this compound can be utilized as an additive in polymer formulations to improve thermal stability and mechanical properties. Its fluorinated structure contributes to enhanced chemical resistance and durability in extreme conditions .

Nanocomposite Development

The compound has also been studied in the context of developing nanocomposites. When incorporated into polymer matrices, it enhances electrical conductivity and thermal properties, making it suitable for applications in electronics and energy storage devices .

Analytical Chemistry

Reference Standard

As a chemical standard, this compound is used in analytical methods such as HPLC (High Performance Liquid Chromatography) for the quantification of related compounds in pharmaceutical formulations. Its high purity (>95%) makes it an ideal candidate for calibration standards in analytical laboratories .

Spectroscopic Studies

The compound's unique spectral properties have been utilized in various spectroscopic studies to understand its behavior under different conditions. These studies help elucidate its interactions with other molecules and its stability profiles under various environmental conditions .

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial Activity | Heifetz et al., 1974 | MIC values < 0.1 µg/ml against bacteria |

| Medicinal Chemistry | Recent Pharmacological Review | Potential as a lead compound for drug development |

| Material Science | Polymer Science Journal | Improved thermal stability in composites |

| Analytical Chemistry | LGC Standards Report | Effective reference standard for HPLC |

Mechanism of Action

The mechanism by which 5-Ethyl-1,3-dihydro-1-(2,3,5,6-tetrafluorophenyl)-2H-indol-2-one exerts its effects depends on its specific application:

Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.

Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects or changes in cellular function.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-Ethyl-1,3-dihydro-1-(2,3,5,6-tetrafluorophenyl)-2H-indol-2-one

- Molecular Formula: C₁₆H₁₁F₄NO

- Molecular Weight : 309.26 g/mol

- CAS Numbers : 220991-61-7 (primary), 332903-60-3 (alternative)

- Structural Features : The compound consists of an indol-2-one core substituted with an ethyl group at position 5 and a 2,3,5,6-tetrafluorophenyl group at position 1. The tetrafluorophenyl moiety enhances electronegativity and lipophilicity, while the ethyl group contributes to steric bulk and metabolic stability .

Role and Significance: This compound is identified as Robenacoxib Impurity E, a byproduct or degradation product of Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine . Its structural similarity to Robenacoxib makes it a critical reference standard in pharmaceutical quality control.

The following table compares This compound with structurally related indol-2-one derivatives, highlighting key differences in substituents, molecular properties, and biological relevance:

Key Structural and Functional Comparisons :

Substituent Effects: Fluorination: The target compound’s tetrafluorophenyl group increases electronegativity and resistance to oxidative metabolism compared to non-fluorinated analogs like 5-(4-fluorophenyl)-3,3-dimethylindolin-2-one . Polar vs. Nonpolar Groups: Compounds with hydroxyl or amino groups (e.g., 3-(2-aminoethyl)-5-fluoroindol-2-one HCl) exhibit higher solubility but reduced membrane permeability relative to the lipophilic target compound .

Biological Activity :

- Robenacoxib (parent drug) inhibits cyclooxygenase (COX) enzymes, reducing inflammation. The target compound, as an impurity, may lack therapeutic efficacy but is critical for regulatory compliance .

- Neuroleptic Derivatives (e.g., ’s piperazinyl-substituted indol-2-one) demonstrate structural flexibility for CNS-targeted activity, unlike the target compound’s NSAID-related profile .

Metabolic Stability :

- The ethyl and fluorine substituents in the target compound enhance metabolic stability compared to 5-chloro-3-(5-chloro-2-methoxyphenyl)-... , which contains hydrolytically sensitive methoxy and hydroxyl groups .

Biological Activity

5-Ethyl-1,3-dihydro-1-(2,3,5,6-tetrafluorophenyl)-2H-indol-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the indole class of heterocycles and features a complex structure that may contribute to its biological activity. Its molecular formula is C14H12F4N2O, and it has a molecular weight of approximately 296.25 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those derived from breast and lung cancers. The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and the modulation of key signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Activity

The compound has also shown promising antimicrobial effects. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains, including Staphylococcus aureus and Escherichia coli. The compound appears to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Antimicrobial Mechanism : It interferes with bacterial cell wall integrity and function by inhibiting specific enzymes involved in peptidoglycan synthesis.

Study 1: Anticancer Activity

In a controlled study involving human lung cancer cells (A549), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment with the compound at concentrations above 10 µM.

| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 20 |

| 20 | 50 | 40 |

| 50 | 30 | 70 |

Study 2: Antimicrobial Efficacy

A separate study evaluated the antimicrobial efficacy against common pathogens. The results indicated that the compound had lower MIC values compared to standard antibiotics.

| Pathogen | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 16 |

| Escherichia coli | 16 | 32 |

| Pseudomonas aeruginosa | 32 | >64 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-ethyl-1,3-dihydro-1-(2,3,5,6-tetrafluorophenyl)-2H-indol-2-one, and how can intermediates be validated?

- Methodology : The synthesis of fluorinated indol-2-one derivatives typically involves multi-step protocols, including:

- Friedel-Crafts alkylation or Pd-catalyzed cross-coupling to introduce the tetrafluorophenyl group.

- Cyclization of substituted anilines with ethyl ketones under acidic conditions to form the indol-2-one core.

- Validation : Key intermediates (e.g., fluorinated chalcones or substituted anilines) should be characterized via H/F NMR and HPLC-MS to confirm regioselectivity and purity. For example, analogous tetrafluoroindole synthesis via hexafluorobenzene intermediates has been reported .

Q. How can researchers ensure the purity and identity of this compound during isolation?

- Analytical Workflow :

- HPLC-DAD/ELSD with C18 columns (e.g., 70% acetonitrile/water gradient) to assess purity.

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., ESI+ mode).

- Melting point analysis to compare with literature values (e.g., 220991-61-7 reference standard in TRC catalogues) .

Q. What spectroscopic techniques are critical for structural elucidation?

- Advanced NMR :

- H NMR to resolve ethyl and indole protons (δ 1.2–1.4 ppm for ethyl; δ 6.8–7.5 ppm for aromatic).

- F NMR to confirm tetrafluorophenyl substitution (δ -140 to -160 ppm for para/meta fluorines) .

- X-ray crystallography for absolute configuration determination, as demonstrated in structurally related indol-2-one derivatives .

Advanced Research Questions

Q. How do the electronic effects of the tetrafluorophenyl group influence the compound’s reactivity in catalytic applications?

- Experimental Design :

- DFT calculations (e.g., Gaussian09) to map electron density distribution and predict sites for electrophilic/nucleophilic attack.

- Kinetic studies (e.g., UV-Vis monitoring) under varying conditions (pH, solvent polarity) to assess substituent effects on reaction rates.

- Fluorinated aromatic rings are known to enhance stability and electron-withdrawing effects, as seen in analogous tetrafluoroindole systems .

Q. What strategies resolve contradictions in stability data under ambient vs. accelerated storage conditions?

- Stability Protocol :

- Forced degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., hydrolysis of the indol-2-one ring).

- Solid-state stability : Use PXRD to detect polymorphic changes and DSC to assess thermal decomposition thresholds. Reference standards (e.g., TRC D916545) provide baseline stability profiles .

Q. How can researchers optimize crystallization conditions for X-ray quality crystals?

- Crystallization Methods :

- Vapor diffusion with mixed solvents (e.g., DCM/hexane) to slow nucleation.

- Seeding techniques using microcrystals from analogous compounds (e.g., 1-(2,6-dichlorophenyl)indol-2-one derivatives) .

- Cryoprotection with glycerol or paraffin oil to prevent lattice distortion during data collection .

Q. What are the challenges in analyzing fluorinated byproducts during scale-up synthesis?

- Analytical Solutions :

- GC-MS with fluorine-specific detectors (e.g., PFPD) to trace volatile fluorinated impurities.

- F NMR quantitation for non-volatile residues, calibrated against internal standards (e.g., trifluorotoluene).

- Cross-reference with impurity profiles of structurally related pharmaceuticals (e.g., Robenacoxib impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.